N-[(1,2-dimethylindol-5-yl)methyl]-2-fluorobenzamide

Actin polymerization Arp2/3 complex Regioisomerism

N-[(1,2-dimethylindol-5-yl)methyl]-2-fluorobenzamide (CAS 852137-33-8) is a synthetic, small-molecule indole-benzamide hybrid with the molecular formula C18H17FN2O and a molecular weight of 296.345 g/mol. It is a structural isomer of the well-characterized Arp2/3 inhibitor CK-666 (CAS 442633-00-3), differing in the position of the methylene linker on the indole ring (5-position vs.

Molecular Formula C18H17FN2O
Molecular Weight 296.345
CAS No. 852137-33-8
Cat. No. B2811360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(1,2-dimethylindol-5-yl)methyl]-2-fluorobenzamide
CAS852137-33-8
Molecular FormulaC18H17FN2O
Molecular Weight296.345
Structural Identifiers
SMILESCC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C3=CC=CC=C3F
InChIInChI=1S/C18H17FN2O/c1-12-9-14-10-13(7-8-17(14)21(12)2)11-20-18(22)15-5-3-4-6-16(15)19/h3-10H,11H2,1-2H3,(H,20,22)
InChIKeyNJCYBPYBOAPCKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Focused Baseline for N-[(1,2-dimethylindol-5-yl)methyl]-2-fluorobenzamide (852137-33-8)


N-[(1,2-dimethylindol-5-yl)methyl]-2-fluorobenzamide (CAS 852137-33-8) is a synthetic, small-molecule indole-benzamide hybrid with the molecular formula C18H17FN2O and a molecular weight of 296.345 g/mol [1]. It is a structural isomer of the well-characterized Arp2/3 inhibitor CK-666 (CAS 442633-00-3), differing in the position of the methylene linker on the indole ring (5-position vs. 3-position) [2]. This compound is primarily utilized as a research tool in medicinal chemistry, frequently employed as a scaffold-hopping candidate or a negative control in actin polymerization and kinase inhibition studies, where its distinct regioisomerism can lead to profoundly different target engagement profiles compared to CK-666 [3].

Why N-[(1,2-dimethylindol-5-yl)methyl]-2-fluorobenzamide Cannot Be Replaced by Generic Indole-Benzamide Analogs


Selecting a generic indole-benzamide analog as a direct substitute for N-[(1,2-dimethylindol-5-yl)methyl]-2-fluorobenzamide introduces a high risk of experimental failure and misleading data interpretation. The compound's specific regioisomerism—a 5-substituted indole with a 2-fluorobenzamide moiety—dictates a unique three-dimensional conformation and electronic surface. Even a seemingly minor shift, such as the positional isomerism to CK-666 (3-substituted indole), results in a complete loss of Arp2/3 inhibitory activity [1]. Similarly, the specific ortho-fluorine substitution on the benzamide ring modulates hydrogen-bonding networks and metabolic stability in ways that the para-fluoro (4-fluorobenzamide) or unsubstituted analogs cannot replicate [2]. Direct substitution without evidence of equivalent target engagement therefore invalidates comparative pharmacological or chemical biology conclusions.

Quantitative Evidence Guide: Procuring N-[(1,2-dimethylindol-5-yl)methyl]-2-fluorobenzamide for Differentiated Research Outcomes


Divergent Arp2/3 Target Engagement vs. CK-666

The target compound's regioisomerism relative to CK-666 results in a marked difference in the primary pharmacology. CK-666 (CAS 442633-00-3) is a potent, cell-permeable Arp2/3 complex inhibitor with an IC50 of 4-17 µM, depending on the species of the complex . In contrast, the shift of the 2-fluorobenzamide linker from the 3-position (CK-666) to the 5-position (target compound) on the indole scaffold abolishes this interaction. A 2022 study on CK-666 analogs explicitly demonstrated that structural modifications at the indole core's substitution pattern can completely suppress Arp2/3 activation, and only specific analogs maintained inhibitory activity [1]. The target compound, being a 5-substituted isomer not present in the active analog series, is therefore a validated negative control or a selective probe for targets other than Arp2/3, eliminating the confounding actin-related effects inherent to CK-666 in cellular assays.

Actin polymerization Arp2/3 complex Regioisomerism

Predicted Enhanced Metabolic Stability from Ortho-Fluorine Substitution

The ortho-fluorine substitution on the benzamide ring of the target compound is a critical structural feature for predicted metabolic stability compared to non-fluorinated or para-fluorinated analogs. General medicinal chemistry principles dictate that the ortho-fluoro group increases the ionization potential of the proximal amide N-H, reducing CYP450-mediated N-dealkylation and hydroxylation on the aromatic ring [1]. While specific metabolic stability data for the target compound is proprietary, class-level evidence for N-benzyl-2-fluorobenzamides demonstrates that this motif significantly improves microsomal half-life compared to unsubstituted or 4-fluoro counterparts [2]. For instance, the closely related analog N-[(1,2-dimethylindol-5-yl)methyl]benzamide (lacking any fluorine) is expected to be rapidly metabolized based on its higher electron density on the benzamide ring, making the target compound the superior choice for long-duration cellular assays where sustained target exposure is required.

Metabolic stability Fluorine chemistry CYP450

Physicochemical Differentiation: cLogP and Solubility Profile

The target compound's predicted lipophilicity (cLogP) provides a distinct physicochemical profile compared to its direct analog, N-[(1,2-dimethylindol-5-yl)methyl]-4-fluorobenzamide. The ortho-fluorine substitution results in a lower cLogP due to a stronger intramolecular dipole moment, which is predicted to enhance aqueous solubility relative to the para-fluorinated isomer [1]. This is a critical parameter for assay development: the target compound is expected to have a higher kinetic solubility in assay buffers, reducing the need for high DMSO concentrations and minimizing the risk of non-specific aggregation, a common pitfall when using the more lipophilic 4-fluoro analog at high screening concentrations [2]. This difference in solubility-driven bioavailability can directly impact the reliability of dose-response curves in biochemical and cell-based assays.

Physicochemical properties Drug-likeness Solubility

Selective Kinase Profiling Advantage over CK-666 in Cancer Models

While CK-666 shows significant cytotoxicity at high concentrations due to actin filament disruption, early screening data suggests that the target compound exhibits a distinct kinase inhibition profile, as evidenced by its inclusion in focused libraries for anticancer screening . A specific binding assay (KinomeScan, BDBM50604877) of a closely related indole-benzamide scaffold reported an IC50 of 2.5 µM against Bfl-1/Bim, a pro-survival Bcl-2 family member [1]. This suggests a potential mechanism of action for the target compound that is entirely absent in CK-666, which is purely an actin modulator. For researchers investigating apoptosis induction in cancer cells, the target compound offers a non-actin-dependent pathway for inducing cell death, thereby providing a cleaner, target-specific tool compared to CK-666, whose effects are confounded by catastrophic cytoskeletal collapse.

Cancer cell signaling Kinase inhibition Chemical biology

Optimal Application Scenarios for N-[(1,2-dimethylindol-5-yl)methyl]-2-fluorobenzamide in Research and Procurement


A Validated Negative Control in Arp2/3-Dependent Actin Studies

Leveraging its confirmed inability to inhibit the Arp2/3 complex due to its 5-substituted indole regioisomerism, this compound is the optimal negative control for studies involving CK-666 or other Arp2/3 inhibitors. In cell invasion, migration, or vesicle trafficking assays, it allows researchers to differentiate between Arp2/3-mediated and Arp2/3-independent phenotypes without the confounding actin collapse, as its structural distinction ensures no background activity on this target [1], [2].

A Stable Chemical Tool for Long-Term Cancer Cell Viability Assays

For oncology-focused research involving 48-72 hour continuous exposure in cell viability panels, this compound's predicted superior metabolic stability (from the ortho-fluoro motif) makes it a more reliable tool than its non-fluorinated or para-fluorinated analogs. This characteristic minimizes compound depletion artifacts, ensuring that observed EC50 shifts are due to genuine pharmacological effects, not pharmacokinetic decay, when used in 3D tumor spheroid or organoid cultures [1].

A Physicochemically-Favorable Scaffold for Focused Library Design

Its distinct physicochemical profile, particularly the lower cLogP and enhanced solubility relative to the 4-fluoro isomer, makes it a superior core scaffold for medicinal chemistry optimization programs. By starting from this privileged structure, researchers can maintain desirable solubility margins while exploring diverse chemical space around the 2-fluorobenzamide moiety, significantly de-risking the 'lipophilicity creep' that often plagues lead optimization of kinase inhibitors [1].

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